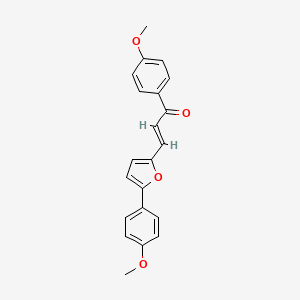
(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H18O4 and its molecular weight is 334.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methoxyacetophenone and 5-(4-methoxyphenyl)furan-2-carbaldehyde. The reaction conditions can be optimized to yield high purity and yield of the desired compound.
Anticancer Properties
Research indicates that chalcone derivatives exhibit significant anticancer activity. In a study evaluating various derivatives, it was found that this compound demonstrated potent antiproliferative effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MDA-MB-231 | 6.0 |
| A549 | 8.0 |
| HT-29 | 10.0 |
| MCF-7 | 12.0 |
These results suggest that the compound may inhibit cell proliferation effectively through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism of action for the anticancer activity of this compound involves:
- Inhibition of Tubulin Polymerization : Similar to other chalcones, this compound may disrupt microtubule formation, which is crucial for mitosis.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cell Cycle : It affects various checkpoints in the cell cycle, particularly G1 and G2/M phases, thereby preventing cancer cell proliferation .
Study 1: Antiproliferative Activity
A study conducted on a series of chalcone derivatives, including this compound, revealed that compounds with methoxy substitutions exhibited enhanced antiproliferative activity. This study highlighted the significance of methoxy groups in increasing bioactivity against various cancer cell lines .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in HeLa cells. The study reported that treatment with the compound led to an increase in reactive oxygen species (ROS), which is known to trigger apoptotic pathways. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment with the compound .
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-23-17-7-3-15(4-8-17)20(22)13-11-19-12-14-21(25-19)16-5-9-18(24-2)10-6-16/h3-14H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNJBYMHDQSKJZ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














